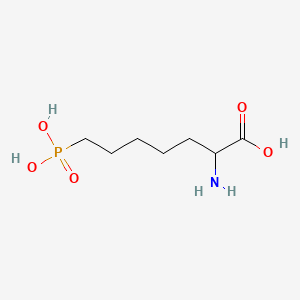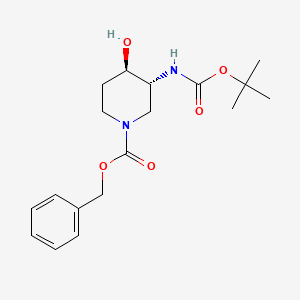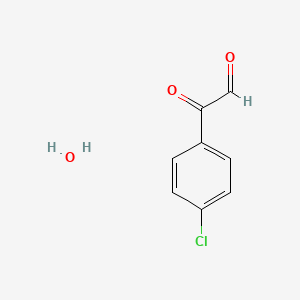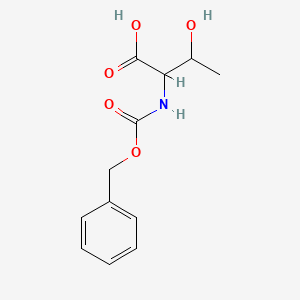![molecular formula C19H24N2O2 B3430747 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid CAS No. 85949-60-6](/img/no-structure.png)
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is a useful research compound. Its molecular formula is C19H24N2O2 and its molecular weight is 312.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid is 312.183778013 g/mol and the complexity rating of the compound is 528. Its Medical Subject Headings (MeSH) category is 1. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biomass-derived Chemical Applications
Levulinic acid (LEV), a biomass-derived chemical, demonstrates the potential of such compounds in drug synthesis. LEV and its derivatives can synthesize a variety of value-added chemicals, showing flexibility, diversity, and unique applications in drug synthesis. This indicates that complex carboxylic acids, similar to the compound , could have applications in synthesizing drugs or related derivatives with specific medicinal properties (Zhang et al., 2021).
Indolizine Derivatives in Synthesis and Biological Activities
Indolizine, a nitrogen-containing heterocycle, and its derivatives have potential biological activities and can be used as organic fluorescent molecules for biological and material applications. The development of synthetic strategies for indolizines suggests that derivatives of indolizine, possibly including the compound , could have significant applications in medicinal chemistry and materials science (Hui et al., 2021).
Central Nervous System (CNS) Acting Drugs
The search for functional chemical groups that may serve as lead molecules for the synthesis of compounds with CNS activity highlights the importance of exploring the biological activities of novel compounds. This suggests that research into the compound could uncover CNS activity or other pharmacological properties (Saganuwan, 2017).
Supramolecular Chemistry
Supramolecular capsules derived from calixpyrrole scaffolds demonstrate the versatility of cyclic and polycyclic compounds in forming structures with potential applications in drug delivery, catalysis, and materials science. This implies that research into similar complex molecules could explore their utility in constructing novel supramolecular architectures (Ballester, 2011).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid involves the condensation of 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid with 2-methylpropylamine, followed by cyclization and oxidation to form the final product.", "Starting Materials": [ "2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid", "2-methylpropylamine", "Sodium nitrite", "Sodium nitrate", "Sulfuric acid", "Sodium hydroxide", "Hydrogen peroxide" ], "Reaction": [ "Step 1: Dissolve 2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylic acid in sulfuric acid and add sodium nitrite to form the diazonium salt.", "Step 2: Add sodium nitrate and cool the mixture to 0-5°C to form the nitro compound.", "Step 3: Dissolve the nitro compound in sodium hydroxide and add 2-methylpropylamine to form the amine.", "Step 4: Cyclize the amine by heating with sulfuric acid to form the pyrroloindolizine intermediate.", "Step 5: Oxidize the intermediate with hydrogen peroxide to form the final product, 3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid." ] } | |
Número CAS |
85949-60-6 |
Nombre del producto |
3,6,7,8-Tetramethyl-4-(2-methylpropyl)-6h-pyrrolo[3,2-f]indolizine-2-carboxylic acid |
Fórmula molecular |
C19H24N2O2 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
3,6,7,8-tetramethyl-4-(2-methylpropyl)-6H-pyrrolo[3,2-f]indolizine-2-carboxylic acid |
InChI |
InChI=1S/C19H24N2O2/c1-9(2)7-16-17-12(5)18(19(22)23)20-14(17)8-15-11(4)10(3)13(6)21(15)16/h8-9,13H,7H2,1-6H3,(H,22,23) |
Clave InChI |
GJZKOPWGKATGCJ-UHFFFAOYSA-N |
SMILES |
CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |
SMILES canónico |
CC1C(=C(C2=CC3=NC(=C(C3=C(N12)CC(C)C)C)C(=O)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[(Thiophen-2-ylmethyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B3430672.png)
![2-chloro-N-[(2,4-dimethylphenyl)methyl]-N-methylacetamide](/img/structure/B3430679.png)
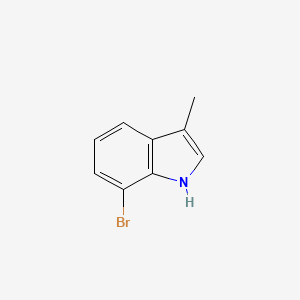
![4-[(N,N-Dimethylglycyl)amino]benzoic acid hydrochloride](/img/structure/B3430705.png)
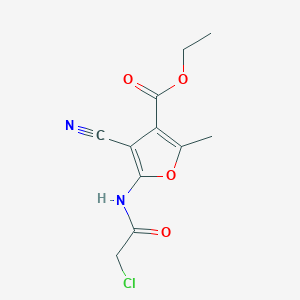
![2-chloro-N-[1-(2,4,5-trimethylphenyl)ethyl]acetamide](/img/structure/B3430715.png)


